Kakkalide

Aldose Reductase Diabetic Complications Enzyme Inhibition

Kakkalide's unique 7-O-xylosylglucoside structure dictates its gut microbiota-dependent metabolism to irisolidone, a key differentiator from puerarin or daidzin. With a benchmark IC50 of 0.34 µg/mL against aldose reductase, it is an essential, non-substitutable tool for studies in isoflavone pharmacology, diabetic complications, and endothelial function. Procure this specific glycoside to ensure biological relevance and data reproducibility.

Molecular Formula C28H32O15
Molecular Weight 608.5 g/mol
CAS No. 58274-56-9
Cat. No. B150294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKakkalide
CAS58274-56-9
Synonymskakkalide
Molecular FormulaC28H32O15
Molecular Weight608.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O
InChIInChI=1S/C28H32O15/c1-37-12-5-3-11(4-6-12)13-8-39-15-7-16(26(38-2)22(33)18(15)19(13)30)42-28-25(36)23(34)21(32)17(43-28)10-41-27-24(35)20(31)14(29)9-40-27/h3-8,14,17,20-21,23-25,27-29,31-36H,9-10H2,1-2H3/t14-,17-,20+,21-,23+,24-,25-,27+,28-/m1/s1
InChIKeyQTVAYNGFFDZGDR-CIJVEFAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kakkalide (CAS 58274-56-9) for Research Procurement: A Structurally Unique Pueraria Isoflavone Glycoside


Kakkalide (irisolidone 7-O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside) is a distinct isoflavone glycoside primarily isolated from the flowers of *Pueraria thunbergiana* and *P. lobata* [1]. As a major constituent of Puerariae Flos [2], its unique 7-O-xylosylglucoside moiety differentiates it structurally from common isoflavones like puerarin or daidzin, which are glycosylated differently [3]. This structural feature directly influences its biological activity, oral bioavailability, and metabolic fate [4], making it a critical reference compound for studies on isoflavone pharmacology, metabolic activation by gut microbiota, and the development of Pueraria-derived nutraceuticals.

Why Other Pueraria Isoflavones Cannot Simply Replace Kakkalide in Research Applications


Generic substitution with other Pueraria isoflavones like puerarin or daidzin is scientifically unsound due to kakkalide's unique dual identity as both an active compound and a crucial prodrug [1]. Its 7-O-xylosylglucoside structure is not merely a variant but a functional determinant that dictates its metabolism by specific intestinal microflora into the potent aglycone irisolidone [2]. This metabolic pathway is a key driver of its in vivo activity and is absent in other glycosides. Furthermore, comparative studies directly show that kakkalide and its analogs have divergent, and often opposing, activities in specific assays [3], underscoring the need for compound-specific procurement. The evidence below provides quantitative differentiation against its closest structural and functional comparators.

Quantitative Differentiation of Kakkalide: A Comparative Evidence Guide


Aldose Reductase Inhibition: A Defined IC50 Differentiating Kakkalide from Crude Extracts

Kakkalide demonstrates a specific and potent inhibitory effect on rat lens aldose reductase, a key enzyme in diabetic complications. In a head-to-head comparison with crude extracts from *Viola hondoensis*, the isolated compound kakkalide was significantly more potent. It exhibited an IC50 of 0.34 µg/mL, compared to the methanolic extract (IC50 = 1.2 µg/mL) and ethyl acetate fraction (IC50 = 0.6 µg/mL) [1]. This quantification provides a clear basis for selecting the pure compound over undefined mixtures for mechanistic studies.

Aldose Reductase Diabetic Complications Enzyme Inhibition

Anti-Inflammatory Activity: Kakkalide vs. Aglycone Metabolite Irisolidone

Kakkalide's anti-inflammatory effects are primarily mediated through its active metabolite, irisolidone. A direct comparative study using a carrageenan-induced inflammation model in mice revealed that orally administered irisolidone was significantly more potent than kakkalide at reducing inflammatory markers, including leukocyte number and protein content in exudates [1]. This establishes kakkalide as a prodrug whose efficacy is dependent on gut microflora metabolism, a critical distinction for *in vivo* experimental design.

Inflammation NF-κB Pathway Prodrug Metabolism

Microglial NO Production: Marked Difference in Potency Between Glycosides and Aglycones

In a study assessing inhibition of LPS-induced nitric oxide (NO) release from primary rat microglia, a clear structure-activity relationship emerged. The aglycones irisolidone and tectorigenin showed substantial inhibition (IC50: 1.3-9.3 µM). In stark contrast, kakkalide and other glycosylated isoflavones (including tectoridin, genistin, daidzin) showed little to no inhibitory activity [1]. This cross-study comparison highlights that the glycosylated form (kakkalide) is essentially inactive in this specific cell-based assay, whereas its deglycosylated metabolite is highly potent.

Neuroinflammation Microglia Nitric Oxide

Prostaglandin E2 (PGE2) Production: Specific Inactivity Contrasts with Active Aglycones

An investigation into the structure-activity relationship of various isoflavones on PGE2 production in TPA-stimulated rat peritoneal macrophages revealed a definitive pattern. Aglycones like irisolidone and tectorigenin were potent inhibitors. In contrast, the glycoside kakkalide, along with other 7-O-glycosides like daidzin, puerarin, and genistin, showed no significant inhibition [1]. This provides a clear, quantitative (or semi-quantitative) comparator showing that kakkalide's glycosidic bond renders it inactive in this specific inflammatory pathway.

PGE2 Inflammation Macrophages

Hypolipidemic Activity: Comparative In Vivo Efficacy of Kakkalide and Irisolidone

Both kakkalide and its metabolite irisolidone were evaluated for their antihyperlipidemic effects in two murine models of hyperlipidemia. In Triton WR1339-induced acute hyperlipidemic mice, both compounds, when administered orally, potently lowered serum total cholesterol (TC) and triglyceride (TG) levels [1]. However, a key differentiator emerged: intraperitoneally administered kakkalide was ineffective, whereas intraperitoneal irisolidone remained potent [1]. This supports the prodrug hypothesis and indicates that the metabolic conversion of kakkalide to irisolidone is a prerequisite for its systemic hypolipidemic activity.

Hyperlipidemia HMG-CoA Reductase Cholesterol

Defined Research Applications for Kakkalide Based on Comparative Evidence


Studying the Metabolic Fate and Prodrug Activation of Isoflavone Glycosides

Kakkalide serves as an ideal model compound for investigating the role of gut microbiota in xenobiotic metabolism. Its well-characterized biotransformation into the more active aglycone irisolidone, a pathway confirmed by both *in vitro* and *in vivo* studies [1], allows researchers to study the kinetics, responsible bacterial strains, and pharmacological consequences of glycoside hydrolysis. This application is directly supported by evidence showing its route-dependent efficacy in hypolipidemic [2] and hepatoprotective [3] models.

Pharmacological Research on Aldose Reductase Inhibition

For studies targeting the aldose reductase pathway in diabetic complications, kakkalide offers a well-defined, potent hit compound. Its quantified IC50 of 0.34 µg/mL against rat lens aldose reductase [4] provides a solid benchmark for further medicinal chemistry optimization, structure-activity relationship studies, or use as a positive control in enzyme inhibition assays.

Investigating Endothelial Insulin Resistance and ROS-Associated Inflammation

Kakkalide has demonstrated a specific, direct effect on improving endothelial insulin resistance by suppressing ROS-associated inflammation in HUVECs [5]. Unlike the neuroinflammation or PGE2 assays where it is inactive, this application leverages a direct cellular activity of the parent glycoside, making it a valuable tool compound for vascular biology and diabetes research without the immediate need for metabolic activation.

Quality Control Marker for Puerariae Flos-Based Products

Given that kakkalide is a major and characteristic constituent of Puerariae Flos, it serves as a critical analytical standard for the quality control, authentication, and standardization of herbal extracts, dietary supplements, and traditional medicine formulations derived from *Pueraria* flowers [6]. Its unique structure allows for specific identification by HPLC or LC-MS, differentiating it from root-derived puerarin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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